molecular formula C20H19N3O3 B3973349 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B3973349
M. Wt: 349.4 g/mol
InChI Key: QTRIKUFDCFVEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PFOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFOB is a benzamide derivative that has shown promising results in various studies, particularly in the field of neuroscience.

Mechanism of Action

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide acts as a competitive antagonist of the glycine receptor, binding to the receptor and preventing the binding of glycine, which is an essential neurotransmitter in the central nervous system. This results in a decrease in the activity of the glycine receptor, leading to a decrease in synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various studies. In a study conducted on rat spinal cord neurons, this compound was found to decrease glycine-induced chloride currents, indicating its potential as a glycine receptor antagonist. This compound has also been shown to have antiproliferative effects on cancer cells, particularly in breast cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is its high selectivity for the glycine receptor, making it a useful tool for studying the role of the glycine receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively low potency compared to other glycine receptor antagonists, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of this compound. Another potential direction is the use of this compound as a tool for studying the role of the glycine receptor in various neurological and psychiatric disorders, such as schizophrenia and epilepsy. Additionally, this compound has potential applications in drug discovery, particularly in the development of novel therapies for cancer.

Scientific Research Applications

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective antagonist of the glycine receptor, which plays a crucial role in synaptic transmission in the central nervous system. This compound has also been studied for its potential use as a fluorescent probe for imaging of glycine receptors.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(21-13-17-7-4-12-25-17)14-8-10-16(11-9-14)20-23-22-19(26-20)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRIKUFDCFVEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
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4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 3
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 4
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4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 5
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4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 6
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide

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